1-Propynylmagnesium bromide

Catalog No.
S1514632
CAS No.
16466-97-0
M.F
C3H3BrMg
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propynylmagnesium bromide

CAS Number

16466-97-0

Product Name

1-Propynylmagnesium bromide

IUPAC Name

magnesium;prop-1-yne;bromide

Molecular Formula

C3H3BrMg

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1

InChI Key

QBNOPZJAURRQCE-UHFFFAOYSA-M

SMILES

CC#[C-].[Mg+2].[Br-]

Canonical SMILES

CC#[C-].[Mg+2].[Br-]

As a Grignard Reagent:

1-Propynylmagnesium bromide is primarily used in scientific research as a Grignard reagent []. Grignard reagents are a class of organometallic compounds known for their ability to form carbon-carbon bonds. This makes them valuable tools in organic synthesis, allowing researchers to create complex molecules from simpler starting materials [].

Specific Applications:

Here are some specific applications of 1-propynylmagnesium bromide in scientific research:

  • Synthesis of Alkenols and Alkynes: 1-Propynylmagnesium bromide can react with various carbonyl compounds (such as aldehydes and ketones) to produce alkenols (alcohols with a carbon-carbon double bond) and alkynes (hydrocarbons with a carbon-carbon triple bond).
  • Preparation of Isotopic Carbon-11 Labeled Compounds: This Grignard reagent is used in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction []. This technique is particularly relevant in radiopharmaceutical research for the development of PET imaging tracers.

Advantages and Limitations:

Compared to other alkynyl Grignard reagents, 1-propynylmagnesium bromide offers several advantages, such as:

  • Higher stability: It is less prone to decomposition than shorter-chain alkynyl Grignard reagents [].
  • Enhanced reactivity: The presence of the methyl group in the propynyl chain can increase its reactivity in specific reactions [].
  • Air and moisture sensitive: This necessitates handling under inert atmosphere and anhydrous conditions to prevent unwanted side reactions [].
  • Highly flammable: Proper safety precautions are crucial when working with this reagent due to its flammable nature [].

1-Propynylmagnesium bromide is an organomagnesium compound with the molecular formula C3H3BrMg\text{C}_3\text{H}_3\text{BrMg} and a CAS number of 16466-97-0. This compound is a member of the Grignard reagent family, characterized by its reactivity and ability to form carbon-carbon bonds. It appears as a colorless to yellowish liquid and has a density of approximately 0.941 g/mL at 25ºC, with a boiling point ranging from 65 to 67ºC and a melting point of 53.5ºC in methanol .

The structure consists of a propynyl group (C3H3\text{C}_3\text{H}_3) bonded to a magnesium atom, which is further bonded to a bromine atom. This configuration allows it to participate in various

1-Propynylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water, releasing flammable hydrogen gas and potentially igniting. It is also a skin, eye, and respiratory irritant. Here are some safety precautions to consider when handling this compound:

  • Work in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Handle the compound under inert atmosphere (e.g., nitrogen) to prevent moisture exposure.
  • Store the solution in a sealed container under inert atmosphere at low temperature (2-8 °C) [].

1-Propynylmagnesium bromide is primarily used as a nucleophile in organic synthesis. It can react with various electrophiles, including carbonyl compounds, to form alcohols upon hydrolysis. Key reactions include:

  • Addition to Carbonyls: It can add to aldehydes and ketones, resulting in the formation of secondary and tertiary alcohols after subsequent hydrolysis.
  • Formation of Alkenes: When reacted with alkyl halides, it can facilitate the formation of alkenes through elimination reactions.
  • Coupling Reactions: It is also employed in coupling reactions with various electrophiles, contributing to the formation of larger organic molecules .

1-Propynylmagnesium bromide can be synthesized through the reaction of propynyl bromide with magnesium metal in an anhydrous solvent like tetrahydrofuran (THF). The general procedure involves:

  • Preparation: Anhydrous THF is placed in a dry flask.
  • Reagent Addition: Magnesium turnings are added to the flask.
  • Bromide Introduction: Propynyl bromide is then slowly introduced while stirring under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture contamination.
  • Reaction Monitoring: The reaction is monitored for completion, typically indicated by the disappearance of magnesium turnings .

This method yields a solution of 1-propynylmagnesium bromide that can be used directly in subsequent

1-Propynylmagnesium bromide finds applications primarily in organic synthesis as:

  • A Grignard reagent for forming carbon-carbon bonds.
  • A precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • A reagent for introducing propynyl groups into other molecules, enhancing their functionality for further transformations .

Several compounds share similarities with 1-propynylmagnesium bromide, particularly within the Grignard reagent family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethynylmagnesium bromideC2H3BrMg\text{C}_2\text{H}_3\text{BrMg}Shorter carbon chain; used similarly in synthesis
Vinylmagnesium bromideC2H3BrMg\text{C}_2\text{H}_3\text{BrMg}Contains double bond; useful for different reactivity
2-Propenylmagnesium bromideC3H5BrMg\text{C}_3\text{H}_5\text{BrMg}Longer chain; used for polymerization reactions

Uniqueness

1-Propynylmagnesium bromide is unique due to its terminal alkyne structure which allows for specific reactivity patterns not found in other similar Grignard reagents. Its ability to introduce propynyl groups into various substrates makes it particularly valuable in synthetic organic chemistry .

Hydrogen Bond Acceptor Count

2

Exact Mass

141.92685 g/mol

Monoisotopic Mass

141.92685 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (92.86%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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